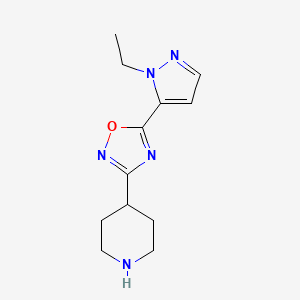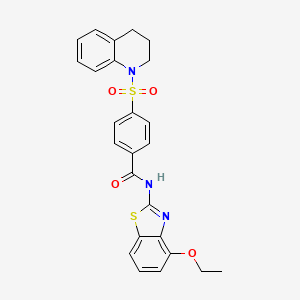![molecular formula C19H17ClN4O2 B2555769 5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172723-10-2](/img/structure/B2555769.png)
5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system, possibly through a cyclization reaction. The precursors for the synthesis could include 3-chloro-4-methylphenyl and 3,4-dimethylphenyl derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d][1,2,3]triazole ring system, which is a fused ring system containing nitrogen atoms. The presence of the phenyl rings could confer aromaticity to the molecule, which could affect its chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The pyrrolo[3,4-d][1,2,3]triazole ring system might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolo[3,4-d][1,2,3]triazole ring system could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Oxidizing Agent Applications
- Oxidation of Pyrazolines: Zolfigol et al. (2006) reported the use of a similar compound, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines. This process yielded moderate to good results at room temperature (Zolfigol et al., 2006).
Antifungal and Antimicrobial Applications
- Potential Antifungal Compound: Volkova et al. (2020) synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, revealing its solubility thermodynamics and partitioning processes in biologically relevant solvents (Volkova et al., 2020).
- Synthesis and Antimicrobial Activities: Bektaş et al. (2007) explored the synthesis of new 1,2,4-Triazole derivatives, which showed good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Structural and Molecular Interaction Studies
- Supramolecular Structures: Low et al. (2002) studied the crystalline structures of compounds closely related to the given chemical, which helped in understanding weak hydrogen bonding interactions (Low et al., 2002).
- Tetrel Bonding Interactions: Ahmed et al. (2020) synthesized triazole derivatives to study their π-hole tetrel bonding interactions, crucial in understanding molecular interactions in medicinal chemistry (Ahmed et al., 2020).
Synthesis and Chemical Properties
- Synthesis of Triazolinediones: Collins et al. (1999) discussed the oxidation products of similar compounds, which contributes to the understanding of their chemical behavior under oxidative conditions (Collins et al., 1999).
- Reaction Mechanisms: L'abbé et al. (1990) investigated the molecular rearrangements of iminomethyl-triazoles, contributing to the broader understanding of reaction mechanisms involving triazole compounds (L'abbé et al., 1990).
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-10-4-7-14(8-12(10)3)24-17-16(21-22-24)18(25)23(19(17)26)13-6-5-11(2)15(20)9-13/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGUCQMPCWBOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

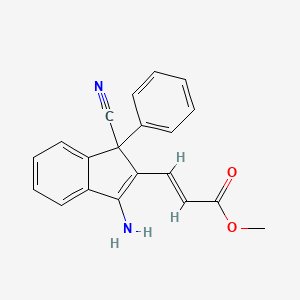
![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)
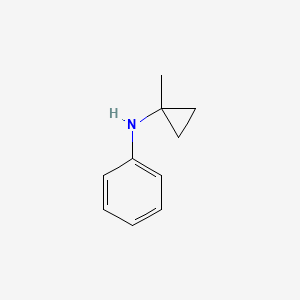
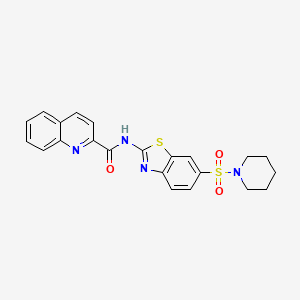
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)
![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)


![Methyl 4-fluoro-3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)

